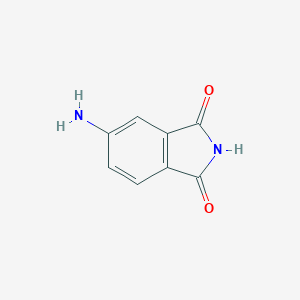
4-Aminophthalimide
Cat. No. B160930
Key on ui cas rn:
3676-85-5
M. Wt: 162.15 g/mol
InChI Key: PXRKCOCTEMYUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06087480
Procedure details


0.002 g of ammonium vanadate and 4 g of aluminium oxide granules containing 0.5% by weight of metallic palladium and having a particle size of 3.2 mm (from Acros Organics) are added to a suspension consisting of 250 ml of methanol and 9.6 g of 4-nitrophthalimide. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at room temperature for 43 hours. During this time, 97.6% of the theoretical amount of hydrogen, based on the nitrophthalimide, is absorbed. The resulting suspension is then sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with methanol and the methanol is subsequently removed from the combined methanol phases by means of a rotary evaporator. Drying at 60° C. under reduced pressure (125 mbar) gives 8.1 g (100%) of 4-aminophthalimide.








Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[O-2].[Al+3].[O-2].[O-2].[Al+3].[N+:6]([C:9]1[CH:10]=[C:11]2[C:16](=[O:17])[NH:15][C:13](=[O:14])[C:12]2=[CH:18][CH:19]=1)([O-])=O.[H][H].[N+](C1C=CC=C2C(NC(=O)C=12)=O)([O-])=O>N.O[V](=O)=O.[Pd].CO>[NH2:6][C:9]1[CH:10]=[C:11]2[C:16](=[O:17])[NH:15][C:13](=[O:14])[C:12]2=[CH:18][CH:19]=1 |f:0.1.2.3.4,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=O)NC2=O)=CC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)NC2=O)=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
|
Name
|
|
|
Quantity
|
0.002 g
|
|
Type
|
catalyst
|
|
Smiles
|
N.O[V](=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Six
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the suspension is stirred at room temperature for 43 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added to a suspension
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is absorbed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension is then sieved through a sieve
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methanol is subsequently removed from the combined methanol phases by means of a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying at 60° C. under reduced pressure (125 mbar)
|
Outcomes


Product
Details
Reaction Time |
43 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C2C(C(=O)NC2=O)=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.1 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
